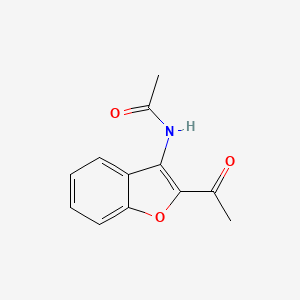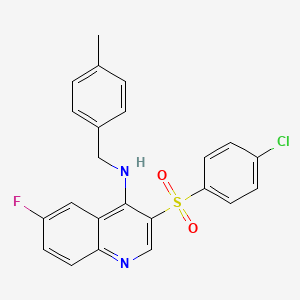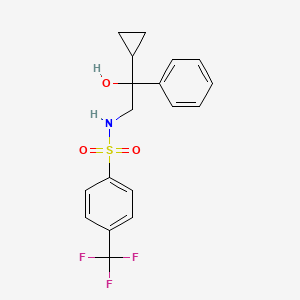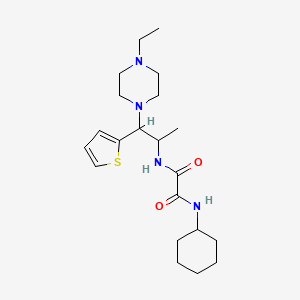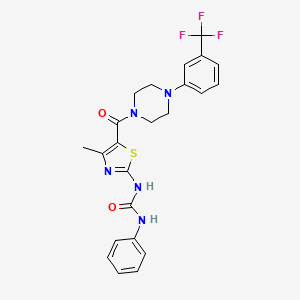
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C23H22F3N5O2S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its unique structure allows it to interfere with cellular processes critical for cancer cell proliferation and survival. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting metastasis in certain types of cancer .
Antimicrobial Activity
The thiazole ring in this compound is known for its antimicrobial properties. Research has indicated that it can effectively inhibit the growth of a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis has been a focal point of research .
Cardioprotective Effects
Research has also explored the cardioprotective effects of this compound. It has been found to protect cardiac cells from ischemia-reperfusion injury and reduce the risk of cardiovascular diseases. Its ability to modulate oxidative stress and inflammatory responses in cardiac tissues is a key area of interest.
These diverse applications highlight the compound’s potential as a versatile therapeutic agent in various fields of biomedical research.
Thiazoles: having diverse biological activities Therapeutic importance of synthetic thiophene A brief review of the biological potential of indole derivatives
properties
IUPAC Name |
1-[4-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c1-15-19(34-22(27-15)29-21(33)28-17-7-3-2-4-8-17)20(32)31-12-10-30(11-13-31)18-9-5-6-16(14-18)23(24,25)26/h2-9,14H,10-13H2,1H3,(H2,27,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBAKGWTKDOKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Fluoro-3-(1H-pyrazol-5-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B2729582.png)
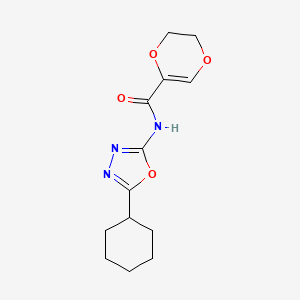
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2729586.png)
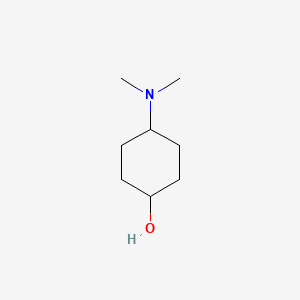
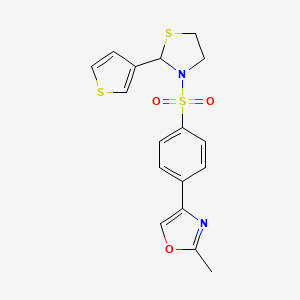
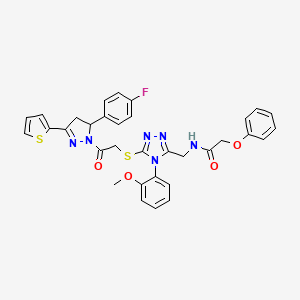
![N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2729594.png)
